molecular formula C16H12O4 B103540 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one CAS No. 19152-39-7

3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one

Cat. No. B103540
CAS RN: 19152-39-7
M. Wt: 268.26 g/mol
InChI Key: AZEHEBLLFINCCX-LREOWRDNSA-N
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Description

The compound "3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one" is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. The structure of this compound includes a benzodioxole moiety and a hydroxyphenyl group, which are common features in molecules with potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, indicating a method for creating compounds with potential receptor affinity . Another study reported the synthesis of benzoaryl-5-yl(2-hydroxyphenyl)methanones through a photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones, which could be a related procedure for synthesizing similar compounds .

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one" has been determined using various techniques. For example, the crystal structure of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione was elucidated, showing the presence of enolic tautomers and hydrogen bonding . This information is crucial for understanding the chemical behavior and potential interactions of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in different studies. Organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one were prepared and reacted with alkynyltrimethylsilanes, demonstrating the potential for diverse chemical transformations . These reactions could provide insights into the types of chemical modifications that "3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with structural similarities to "3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one" have been studied to some extent. The crystal structures of related compounds provide information on their solid-state properties, such as hydrogen bonding patterns and molecular conformations . Additionally, the antimicrobial screening of some novel phenols incorporated by the triazole moiety suggests potential bioactivity, which could be relevant for understanding the properties of the compound .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Research on compounds related to 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one has shown potential in cancer research, particularly in inhibiting cancer cell growth. A study identified cytotoxic neolignans from Daphniphyllum macropodum Miq., which demonstrated significant antiproliferative activity on human non-small cell lung carcinoma cell lines. This suggests potential applications in cancer treatment through apoptosis induction via the mitochondrial pathway (Ma et al., 2017).

Crystal Structure and DFT Calculations for Biological Applications

The crystal structure and Density Functional Theory (DFT) calculations of related molecules have been studied, providing insights into their potential utility in biological applications. The electronic parameters determined from these studies may assist in assessing their utility in various biological contexts (Jayaraj & Desikan, 2020).

Supramolecular Aggregation and Molecular Structures

Studies on molecular structures and supramolecular aggregation of analog compounds have provided valuable insights. These studies involve understanding the polarized molecular-electronic structures and the formation of hydrogen-bonded chains, which can be crucial for the development of new pharmaceuticals and materials (Low et al., 2004).

Dielectric and Thermal Properties in Polymer Research

In the field of polymer research, compounds structurally similar to 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one have been synthesized and analyzed for their dielectric and thermal properties. These studies contribute to the development of new materials with specific electronic and thermal characteristics (Çelik & Coskun, 2018).

Photoinitiators in Polymerization Processes

Research has been conducted on the use of 1,3-benzodioxole derivatives as photoinitiators for free radical polymerization. This application is significant in material science and engineering, where precise control over polymerization processes is essential (Kumbaraci et al., 2012).

Anticancer and Antibacterial Properties

Further investigations into derivatives of 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one have highlighted their potential in medicinal chemistry for anticancer and antibacterial properties. The development of eco-sustainable synthesis methods for these compounds also aligns with current trends in green chemistry (Gupta et al., 2016).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9,17H,10H2/b7-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEHEBLLFINCCX-LREOWRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Dev, DG Thomas Parambi, B Baby… - Letters in Drug …, 2020 - ingentaconnect.com
Background: Grindstone technique has been widely used as an efficient, consistent, more environmentally benign, solvent-free protocol for the preparation of many compounds with …
Number of citations: 5 www.ingentaconnect.com

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